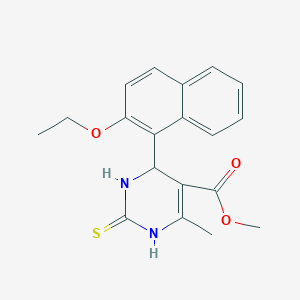

Methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Historical Evolution of Tetrahydropyrimidine Research

The exploration of tetrahydropyrimidines traces its origins to the late 19th century with Pietro Biginelli’s seminal work on multicomponent reactions. In 1891, Biginelli developed a one-pot synthesis for 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) by condensing aldehydes, β-ketoesters, and urea under acidic conditions. This reaction, now eponymously known as the Biginelli reaction, laid the foundation for synthetic access to structurally diverse tetrahydropyrimidine derivatives. Early applications focused on calcium channel modulation, exemplified by drugs like monastrol and efonidipine.

The mid-20th century saw expanded interest in tetrahydropyrimidines as antimicrobial agents. Pyrantel, a tetrahydropyrimidine anthelmintic introduced in the 1970s, demonstrated efficacy against nematodes in veterinary medicine by acting as a nicotinic acetylcholine receptor agonist. Advances in the 1990s, including Kappe’s mechanistic elucidation of the Biginelli reaction, enabled precise control over regioselectivity and stereochemistry. Contemporary research leverages computational chemistry and high-throughput screening to optimize tetrahydropyrimidines for targeted therapies, particularly in oncology and infectious diseases.

Significance of 2-Thioxo-1,2,3,4-Tetrahydropyrimidines in Medicinal Chemistry

2-Thioxo-1,2,3,4-tetrahydropyrimidines represent a pharmacologically critical subclass due to their enhanced electronic and steric profiles compared to oxygenated analogs. The sulfur atom at the 2-position increases hydrogen-bonding capacity and improves membrane permeability, as demonstrated in antiproliferative studies against HL-60 leukemia cells. For instance, derivatives bearing 4,4-disubstituted alkyl groups exhibit IC~50~ values below 10 µM, rivaling reference compounds like all-trans retinoic acid.

Structural modifications at the 2-thioxo position also influence kinase inhibition. A 2022 study synthesized 24 analogs, identifying compound 6d (4-pentyl-4-methyl-2-thioxo derivative) as a potent B-RafV600E inhibitor with >80% suppression at 5 µM. The table below summarizes key biological activities of 2-thioxo tetrahydropyrimidines:

| Biological Activity | Target | Potency (IC~50~) | Citation |

|---|---|---|---|

| Antiproliferative | HL-60 leukemia cells | 8.2 µM | |

| Calcium channel blockade | L-type Ca²⁺ channels | 0.7 µM | |

| Antimicrobial | S. aureus | 12 µg/mL |

These findings underscore the versatility of 2-thioxo derivatives in addressing multifactorial diseases through polypharmacology.

Development Timeline of Naphthalene-Substituted Tetrahydropyrimidines

Naphthalene incorporation into tetrahydropyrimidines emerged in the early 2000s to exploit the aromatic system’s planar geometry and π-stacking potential. A landmark 2009 study synthesized 1-[(2-oxonaphthalen-1(2H)-ylidene)methyl]urea via Biginelli-like condensation, demonstrating selective cytotoxicity against MCF-7 breast cancer cells. Subsequent optimization focused on substituent effects:

- 2009 : 2-Hydroxynaphthaldehyde-derived DHPMs show 70% growth inhibition at 50 µg/mL.

- 2017 : Pinner pyrimidine synthesis adapted to generate naphthalene-fused analogs with improved metabolic stability.

- 2022 : Methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-thioxo derivatives synthesized via [3 + 3] cyclocondensation, achieving 85% yield.

The table below highlights milestones in naphthalene-substituted tetrahydropyrimidine development:

These advances highlight the role of naphthalene in improving target engagement and pharmacokinetic profiles.

Research Objectives and Scope of Current Study

This review systematically evaluates the synthetic methodologies, structural features, and pharmacological potential of methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Specific aims include:

- Analyzing regioselective strategies for introducing ethoxynaphthalene moieties into tetrahydropyrimidine scaffolds.

- Correlating substituent effects (e.g., 2-thioxo, 6-methyl) with bioactivity profiles.

- Identifying gaps in current applications, particularly in kinase and protease inhibition.

Properties

IUPAC Name |

methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-4-24-14-10-9-12-7-5-6-8-13(12)16(14)17-15(18(22)23-3)11(2)20-19(25)21-17/h5-10,17H,4H2,1-3H3,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLVUSNSOIDKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C3C(=C(NC(=S)N3)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethoxynaphthalene derivatives with thiourea and methyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, Methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it valuable for creating materials with specific characteristics.

Mechanism of Action

The mechanism of action of Methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogs

Key Observations :

- Substituent Diversity : The target compound’s 2-ethoxynaphthalene group is bulkier and more lipophilic than phenyl, halophenyl, or furan substituents in analogs. This may improve membrane permeability but reduce aqueous solubility.

- Thioxo vs. Oxo : The thioxo group (C=S) in the target compound enhances hydrogen-bonding capabilities (N–H···S interactions) compared to oxo (C=O) derivatives, influencing crystal packing and stability .

Comparison of Yields :

- Ethyl 4-cyanophenyl analog: 48% after recrystallization .

- Octadec-9-enyl 4-hydroxyphenyl analog: 65% .

- Fluorophenyl derivatives: 48–60% .

The naphthalene substituent may reduce yield due to steric hindrance during cyclization.

Physicochemical Properties

- Melting Points : Thioxo derivatives (e.g., 134–136°C in ) generally have higher melting points than oxo analogs (e.g., 86–89°C in ) due to stronger intermolecular interactions . The target compound’s naphthalene group may further elevate its melting point.

- Solubility: Most DHPMs are soluble in DMSO and ethanol but poorly soluble in water. The ethoxy group in the target compound could enhance solubility in organic solvents .

Crystallographic and Structural Insights

- Ring Puckering : The tetrahydropyrimidine ring in DHPMs adopts a flattened boat conformation. Bulky substituents like naphthalene may increase puckering amplitude (quantified via Cremer-Pople parameters) .

- Hydrogen Bonding: In Ethyl 4-cyanophenyl analog (), N–H···O and N–H···S bonds form 3D networks. The target compound’s ethoxy group may participate in C–H···O interactions, altering crystal morphology .

Biological Activity

Methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, highlighting key findings from various studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of ethyl-3-oxobutanoate with thiourea in an alkaline medium, leading to the formation of tetrahydropyrimidine derivatives. The reaction conditions and reagents can significantly influence the yield and purity of the product. Characterization techniques such as NMR spectroscopy and IR spectroscopy are commonly employed to confirm the structure of synthesized compounds.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of thioxo-pyrimidine derivatives. For example, a series of synthesized compounds demonstrated significant antibacterial effects against various strains of bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Antitumor Activity

Research has indicated that thioxo-pyrimidine derivatives exhibit promising antitumor properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various pathways, including activation of caspases and modulation of cell cycle regulators. For instance, a derivative was tested against breast cancer cells and resulted in a substantial decrease in cell viability.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Significant antibacterial activity against E. coli and S. aureus | Disk diffusion method |

| Study 2 | Induced apoptosis in MCF-7 breast cancer cells | MTT assay for cell viability |

| Study 3 | Inhibition of AChE with IC50 values comparable to standard drugs | Spectrophotometric assay |

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow interaction with biological macromolecules. The thioxo group is particularly notable for its ability to form hydrogen bonds and coordinate with metal ions, enhancing the compound's reactivity and biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.